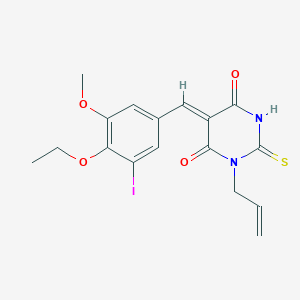
5-(3,5-Diiodo-2-methoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-4-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,5-Diiodo-2-methoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-4-imidazolidinone is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as DIBO and has been synthesized using various methods.
作用機序
The mechanism of action of DIBO involves its ability to inhibit the activity of the protein known as ubiquitin-conjugating enzyme (UbcH7). This protein is involved in the degradation of proteins in the cell. By inhibiting UbcH7, DIBO prevents the degradation of certain proteins that are important for the survival of cancer cells and the replication of HIV.
Biochemical and Physiological Effects
DIBO has been shown to have various biochemical and physiological effects. It has been demonstrated to induce apoptosis (programmed cell death) in cancer cells. DIBO has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. Additionally, DIBO has been shown to have an effect on the activity of certain enzymes involved in the metabolism of drugs.
実験室実験の利点と制限
DIBO has several advantages as a compound for lab experiments. It is relatively easy to synthesize and has been shown to have potent antitumor and antiviral activity. However, DIBO also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
Several future directions for research on DIBO include investigating its potential therapeutic applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of DIBO and its potential toxicity. The development of new synthetic methods for DIBO could also lead to the discovery of new compounds with similar properties.
合成法
The synthesis of DIBO has been achieved using different methods, including the reaction of 2,4-thiazolidinedione with 3,5-diiodo-2-methoxybenzaldehyde and 3,4-dimethylbenzylamine in the presence of a catalyst. Another method involves the reaction of 2-thioxo-4-imidazolidinone with 3,5-diiodo-2-methoxybenzaldehyde and 3,4-dimethylbenzylamine in the presence of a base.
科学的研究の応用
DIBO has been investigated for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. DIBO has also been demonstrated to have antiviral properties by inhibiting the replication of the human immunodeficiency virus (HIV).
特性
分子式 |
C19H16I2N2O2S |
|---|---|
分子量 |
590.2 g/mol |
IUPAC名 |
(5Z)-5-[(3,5-diiodo-2-methoxyphenyl)methylidene]-3-(3,4-dimethylphenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C19H16I2N2O2S/c1-10-4-5-14(6-11(10)2)23-18(24)16(22-19(23)26)8-12-7-13(20)9-15(21)17(12)25-3/h4-9H,1-3H3,(H,22,26)/b16-8- |
InChIキー |
QVXORBQMSGCYAI-PXNMLYILSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=C(C(=CC(=C3)I)I)OC)/NC2=S)C |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=CC(=C3OC)I)I)NC2=S)C |
正規SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=C(C(=CC(=C3)I)I)OC)NC2=S)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-bromo-2-methoxy-N-{[3-(pentanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B300761.png)
![3-chloro-N-[4-({[(2-fluorobenzoyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B300764.png)
![3-chloro-N-[4-({[(3-isopropoxybenzoyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B300765.png)
![(5E)-5-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B300766.png)
![4-[(2-Chloro-5-fluoro-4-pyrimidinyl)oxy]benzaldehyde](/img/structure/B300767.png)

![4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}phenyl pyridine-4-carboxylate](/img/structure/B300771.png)

![ethyl {2-bromo-6-ethoxy-4-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetate](/img/structure/B300773.png)

![N-(4-methylphenyl)-2-{2-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B300775.png)
![(5E)-5-{4-[(4-chlorobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B300776.png)
![2-(4-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B300777.png)
